(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile
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Overview
Description
(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile is a chemical compound with a complex structure that includes an azepane ring, a difluorophenyl group, and a sulfonyl acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile typically involves multiple steps, starting with the preparation of the azepane ring and the difluorophenyl sulfonyl acetonitrile precursor. Common synthetic routes include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step often involves the use of fluorinating agents to introduce the difluorophenyl moiety.
Coupling with Sulfonyl Acetonitrile: The final step involves coupling the azepane ring with the difluorophenyl sulfonyl acetonitrile under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of (2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-(2,4-difluorophenyl)sulfonylacetonitrile
- (2E)-(2,5-difluorophenyl)sulfonylacetonitrile
Uniqueness
Compared to similar compounds, (2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile is unique due to the presence of the azepane ring, which can confer distinct steric and electronic properties. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(2E)-2-(azepan-2-ylidene)-2-(2,5-difluorophenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2S/c15-10-5-6-11(16)13(8-10)21(19,20)14(9-17)12-4-2-1-3-7-18-12/h5-6,8,18H,1-4,7H2/b14-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFTSQAPLIWED-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)F)F)NCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=C(/C#N)\S(=O)(=O)C2=C(C=CC(=C2)F)F)/NCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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